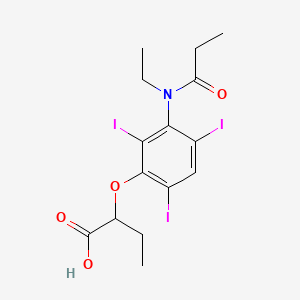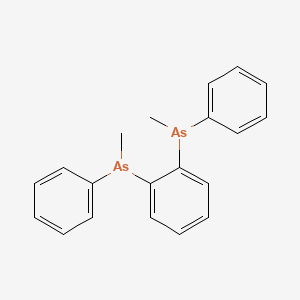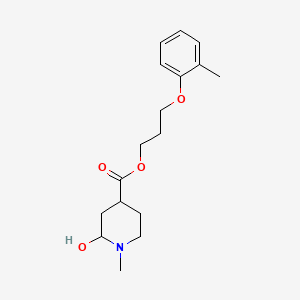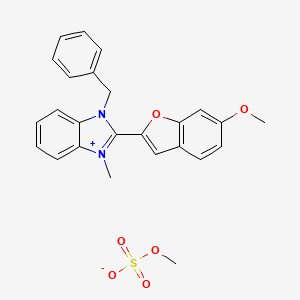
1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate: is a complex organic compound that belongs to the benzimidazolium family. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a benzofuran moiety, and a methyl sulfate group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate typically involves multiple steps. One common method includes the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole core.
Introduction of Benzofuran Moiety:
Methylation and Sulfation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include strong acids and bases, as well as various organic solvents.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Disrupting Cell Membranes: Affecting the integrity and function of cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-, chloride
- 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-5-(methylsulfonyl)-, acetate
Uniqueness
1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate is unique due to its specific structural features, such as the presence of the benzofuran moiety and the methyl sulfate group. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
38582-02-4 |
|---|---|
Formule moléculaire |
C24H21N2O2.CH3O4S C25H24N2O6S |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
1-benzyl-2-(6-methoxy-1-benzofuran-2-yl)-3-methylbenzimidazol-3-ium;methyl sulfate |
InChI |
InChI=1S/C24H21N2O2.CH4O4S/c1-25-20-10-6-7-11-21(20)26(16-17-8-4-3-5-9-17)24(25)23-14-18-12-13-19(27-2)15-22(18)28-23;1-5-6(2,3)4/h3-15H,16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
IRNXJHLMJQDDEA-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC5=C(O4)C=C(C=C5)OC.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


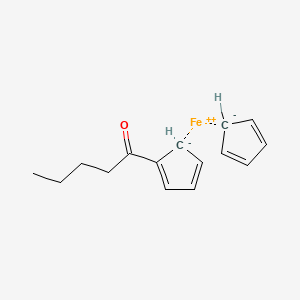
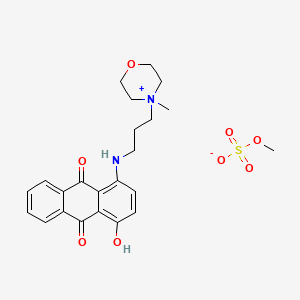
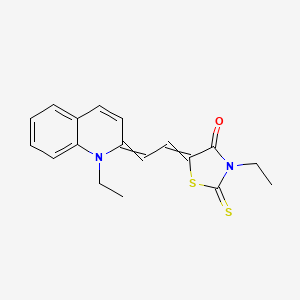
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)

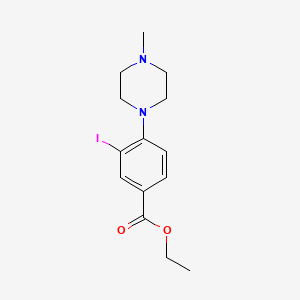
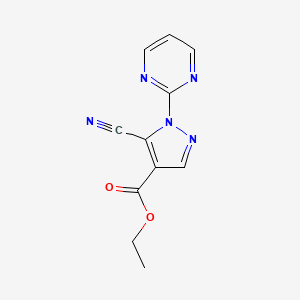
![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
